molecular formula C21H15N3O B5873439 2-phenyl-N-(pyridin-3-yl)quinoline-4-carboxamide

2-phenyl-N-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B5873439
M. Wt: 325.4 g/mol
InChI Key: DMOOPUYRZLYVNK-UHFFFAOYSA-N
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Description

2-phenyl-N-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(pyridin-3-yl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Starting Materials: Aniline, 2-nitrobenzaldehyde, pyruvic acid.

    Doebner Reaction: The initial step involves the Doebner reaction, where aniline reacts with 2-nitrobenzaldehyde and pyruvic acid to form an intermediate product.

    Amidation: The intermediate product undergoes amidation to introduce the carboxamide group.

    Reduction: The nitro group is reduced to an amine.

    Acylation and Amination: The final steps involve acylation and amination to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-phenyl-N-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit protein kinases, which are crucial for cell signaling and proliferation. This inhibition can induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-(pyridin-2-yl)quinoline-4-carboxamide
  • 2-phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide
  • 2-phenyl-N-(pyridin-3-yl)quinoline-4-carbohydrazide

Uniqueness

2-phenyl-N-(pyridin-3-yl)quinoline-4-carboxamide stands out due to its specific substitution pattern on the quinoline ring, which imparts unique biological activities. Its ability to selectively inhibit certain enzymes and proteins makes it a promising candidate for drug development .

Properties

IUPAC Name

2-phenyl-N-pyridin-3-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O/c25-21(23-16-9-6-12-22-14-16)18-13-20(15-7-2-1-3-8-15)24-19-11-5-4-10-17(18)19/h1-14H,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOOPUYRZLYVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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